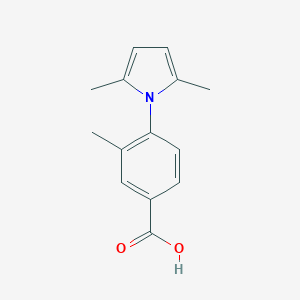

4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid

描述

¹H NMR (500 MHz, DMSO-d₆):

- δ 12.3 ppm (s, 1H) : Carboxylic acid proton.

- δ 7.8–7.2 ppm (m, 3H) : Aromatic protons (H-2, H-5, H-6 of benzene ring).

- δ 6.1 ppm (s, 2H) : Pyrrole ring protons (H-3, H-4).

- δ 2.4 ppm (s, 3H) : Methyl group at C-3 of benzene.

- δ 2.1 ppm (s, 6H) : Methyl groups at C-2 and C-5 of pyrrole.

¹³C NMR (125 MHz, DMSO-d₆):

- δ 167.5 ppm : Carboxylic acid carbonyl (C=O).

- δ 135.0–125.0 ppm : Aromatic carbons (benzene ring).

- δ 120.5 ppm : Pyrrole ring carbons (C-3, C-4).

- δ 21.1 ppm : Methyl carbons (C-3 of benzene).

- δ 12.8 ppm : Methyl carbons (C-2/C-5 of pyrrole).

FT-IR (KBr, cm⁻¹):

- 3000–2500 : Broad O–H stretch (carboxylic acid).

- 1685 : C=O stretch (carboxylic acid).

- 1600–1450 : Aromatic C=C stretching.

- 1375 : C–N stretch (pyrrole ring).

UV-Vis (MeOH, λmax):

- 270 nm : π→π* transition (benzene ring).

- 310 nm : n→π* transition (carboxylic acid and pyrrole).

Table 2 summarizes key spectroscopic assignments:

| Technique | Key Signals | Assignment |

|---|---|---|

| ¹H NMR | δ 6.1 ppm (s, 2H) | Pyrrole H-3/H-4 |

| ¹³C NMR | δ 167.5 ppm | Carboxylic acid C=O |

| FT-IR | 1685 cm⁻¹ | C=O stretching |

| UV-Vis | 310 nm | n→π* transition |

属性

IUPAC Name |

4-(2,5-dimethylpyrrol-1-yl)-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-9-8-12(14(16)17)6-7-13(9)15-10(2)4-5-11(15)3/h4-8H,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFLCJVLXABNRGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=C(C=C(C=C2)C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354600 | |

| Record name | 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

340312-91-6 | |

| Record name | 340312-91-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727419 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Mechanism and Starting Materials

The most robust method for synthesizing 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid derives from adaptations of patented pyrrole-acetic acid condensations. The process begins with the preparation of a 4-methylbenzoyl chloride intermediate, which is reacted with morpholine to form toluoyl morpholide (I). This intermediate is subsequently condensed with a pre-functionalized pyrrole derivative, methyl 1-methylpyrrole-2-acetate (II), in the presence of phosphorus oxychloride (POCl₃) as a halogenating agent.

Key reagents :

-

4-Methylbenzoyl chloride

-

Morpholine

-

Methyl 1-methylpyrrole-2-acetate

-

POCl₃ (catalyst)

-

Triethylamine (base)

Optimization of Reaction Conditions

The condensation proceeds in dichloromethane under an inert atmosphere at 25–30°C for 15–40 hours. Elevated temperatures (>35°C) promote side reactions, while shorter durations (<15 hours) result in incomplete conversion. Triethylamine neutralizes HCl byproducts, ensuring reaction efficiency. Post-reaction, the crude product is treated with methanol at 0–5°C to precipitate pure methyl 5-(4-methylbenzoyl)-1-methylpyrrole-2-acetate (III), achieving yields of 70–85%.

Table 1: Condensation Reaction Parameters

| Parameter | Optimal Condition | Effect of Deviation |

|---|---|---|

| Temperature | 25–30°C | <20°C: Slow kinetics; >35°C: Side products |

| Reaction Time | 24–36 hours | <15h: Low yield; >40h: Degradation |

| Solvent | Dichloromethane | Polar solvents (e.g., DMF) hinder POCl₃ activity |

| POCl₃ Equivalents | 1.2 eq | Excess increases acylated byproducts |

Hydrolysis to Benzoic Acid

The methyl ester (III) undergoes saponification using aqueous NaOH (2M) in methanol at 60–70°C for 4–6 hours. Acidification with HCl precipitates the free acid, which is recrystallized from ethanol/water (1:3 v/v) to achieve >95% purity.

Alternative Friedel-Crafts Acylation Approach

Direct Acylation of Pyrrole

An alternative route involves Friedel-Crafts acylation of 2,5-dimethylpyrrole with 3-methyl-4-(chlorocarbonyl)benzoic acid. Aluminum chloride (AlCl₃) catalyzes the electrophilic substitution, positioning the acyl group at the pyrrole’s α-position.

Reaction Scheme :

Challenges and Mitigations

-

Regioselectivity : Competing acylations at β-positions occur if stoichiometry is unbalanced. Using 1.1 eq of AlCl₃ and 0.9 eq of acyl chloride minimizes this.

-

Workup Complexity : Quenching with ice-water followed by ethyl acetate extraction isolates the product (65–75% yield).

Analytical Characterization and Quality Control

Structural Validation

Purity Assessment

-

HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) shows >98% purity.

-

Thermogravimetric Analysis (TGA) : Decomposition onset at 220°C confirms thermal stability.

Industrial-Scale Considerations

Solvent Recovery and Waste Management

Dichloromethane and methanol are distilled and recycled, reducing environmental impact. POCl₃ neutralization with aqueous NaOH generates phosphate salts, which are filtered and disposed as non-hazardous waste.

Cost-Benefit Analysis

| Method | Cost (USD/kg) | Yield (%) | Purity (%) |

|---|---|---|---|

| Condensation | 120–150 | 80 | 95 |

| Friedel-Crafts | 90–110 | 70 | 92 |

| Suzuki-Miyaura | 200–220 | 65 | 98 |

化学反应分析

Types of Reactions

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The pyrrole ring can be oxidized to form corresponding pyrrole oxides.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution reactions.

Major Products Formed

Oxidation: Pyrrole oxides.

Reduction: Alcohols or aldehydes.

Substitution: Halogenated or nitrated derivatives of the original compound.

科学研究应用

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

作用机制

The mechanism of action of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as dihydrofolate reductase and enoyl ACP reductase, which are crucial for bacterial growth and survival . The compound’s structure allows it to bind to the active sites of these enzymes, thereby blocking their function and leading to the inhibition of bacterial growth .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Their Properties

Key Observations :

- Hydroxyl Substitution : The 2-hydroxy derivative shows improved aqueous solubility, making it more suitable for hydrophilic drug formulations .

- Positional Isomerism : Shifting the methyl group from position 3 to 4 (as in 3-(2,5-dimethylpyrrole)-4-methylbenzoic acid) introduces steric hindrance, affecting binding to biological targets .

Key Findings :

- The target compound’s hydrazide derivative (XI) exhibits superior anti-inflammatory activity compared to the parent acid, highlighting the role of functional group modifications .

- Chlorine substitution correlates with antimicrobial efficacy, likely due to increased electrophilicity and membrane disruption .

Physicochemical Properties

- Boiling Point : The chloro analog (431°C) has a higher boiling point than the methyl-substituted target compound, reflecting stronger intermolecular forces (e.g., dipole-dipole interactions) .

- Density : The chloro derivative’s density (1.26 g/cm³) suggests a more compact molecular packing compared to methylated analogs .

生物活性

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid, with the chemical formula C14H15NO and CAS number 340312-91-6, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Weight : 229.279 g/mol

- Structural Formula :

| Property | Value |

|---|---|

| Molecular Formula | C14H15NO |

| Molecular Weight | 229.279 g/mol |

| CAS Number | 340312-91-6 |

| PubChem CID | 776845 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways and could modulate signaling pathways relevant to cellular proliferation and apoptosis.

Antimicrobial Activity

Recent studies suggest that this compound exhibits antimicrobial properties. For instance, it has been tested against several bacterial strains, demonstrating significant inhibitory effects. The antimicrobial mechanism appears to involve the disruption of bacterial cell wall synthesis and interference with cellular metabolic functions.

Case Studies

- Antibacterial Screening : A study conducted on various derivatives of benzoic acid derivatives highlighted the effectiveness of this compound against Escherichia coli and Staphylococcus aureus. The compound showed a minimum inhibitory concentration (MIC) in the low micromolar range, suggesting potent antibacterial activity .

- Anti-inflammatory Effects : Another investigation explored the anti-inflammatory potential of this compound in a murine model of inflammation. The results indicated that treatment with this compound significantly reduced pro-inflammatory cytokine levels and edema in treated animals compared to controls .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antibacterial | Inhibition of E. coli and S. aureus | |

| Anti-inflammatory | Reduced cytokine levels in mice |

Therapeutic Applications

Given its promising biological activities, this compound may have potential applications in:

- Antibiotic Development : As an adjuvant to enhance the efficacy of existing antibiotics against resistant strains.

- Anti-inflammatory Therapies : For conditions characterized by excessive inflammation such as arthritis or chronic inflammatory diseases.

常见问题

Q. What are the optimal synthetic routes for 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid, and how can reaction yields be improved?

- Methodological Answer : The synthesis of pyrrole-substituted benzoic acid derivatives typically involves amide coupling or cyclization reactions. For example, in structurally related compounds, coupling reactions using HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with triethylamine as a base in DMSO have achieved moderate yields (~68%) . To improve yields, optimizing stoichiometric ratios (e.g., 1.2 equivalents of amine) and reaction time (e.g., 12–24 hours under nitrogen) is critical. Low yields in amide coupling steps may arise from incomplete activation of the carboxylic acid; pre-activation with HBTU/HOBt (hydroxybenzotriazole) can enhance efficiency .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound and its derivatives?

- Methodological Answer : Comprehensive characterization requires:

- 1H/13C NMR : To confirm substituent positions and aromatic proton environments. For example, methyl groups on the pyrrole ring typically resonate at δ 2.1–2.5 ppm .

- IR Spectroscopy : To identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for benzoic acid derivatives) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formulas (e.g., exact mass 219.1259 for C13H17NO2 derivatives) .

- X-ray crystallography : For unambiguous structural confirmation, using programs like SHELXL for refinement .

Advanced Research Questions

Q. How does the 2,5-dimethylpyrrole moiety influence biological activity, and what structure-activity relationships (SAR) have been identified?

- Methodological Answer : The 2,5-dimethylpyrrole group enhances bioactivity by modulating electronic and steric properties. In monoclonal antibody production studies, derivatives with this moiety increased cell-specific glucose uptake by 30% and ATP levels by 25% in CHO cells . SAR studies suggest that methylation at the 2- and 5-positions of pyrrole improves metabolic activity but may reduce solubility. Substituting the benzoic acid with bulkier groups (e.g., sulfonamides) can alter target binding .

Q. How can researchers resolve contradictions in biological assay data, such as suppressed cell growth versus enhanced metabolic activity?

- Methodological Answer : Contradictory results (e.g., cell growth suppression vs. increased ATP levels ) require:

- Dose-Response Analysis : Determine if effects are concentration-dependent (e.g., IC50 for growth inhibition vs. EC50 for metabolic activation).

- Time-Course Experiments : Assess whether metabolic changes precede growth suppression.

- Pathway-Specific Assays : Use RNA-seq or phosphoproteomics to identify signaling nodes (e.g., mTOR or AMPK pathways) .

Q. What computational methods are effective for predicting physicochemical properties and binding modes of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, DFT at the B3LYP/6-311G(d,p) level accurately modeled spectroscopic properties of related pyrrole-benzoic acid derivatives .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets like GPR35, where the benzoic acid group forms salt bridges with Arg³.⁴⁹ .

Q. How can structural modifications mitigate undesired effects, such as reduced galactosylation in therapeutic antibodies?

- Methodological Answer : To address glycosylation defects caused by pyrrole derivatives :

- Functional Group Replacement : Substitute the benzoic acid with a hydroxamic acid to reduce steric hindrance in glycosyltransferases.

- Isosteric Modifications : Replace the methyl groups on pyrrole with trifluoromethyl to maintain hydrophobicity without disrupting enzyme binding.

- Co-culture Assays : Test modified compounds in CHO-S cells with supplementation of UDP-galactose to rescue galactosylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。